

5-Methoxy-2-mercaptobenzimidazole CAS number and molecular structure

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Compound of Interest

Compound Name: 5-Methoxy-2-mercaptobenzimidazole

Cat. No.: B030804

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An In-depth Technical Guide to **5-Methoxy-2-mercaptobenzimidazole**

Core Compound Details

CAS Number: 37052-78-1[1][2][3][4][5]

Molecular Structure:

- Molecular Formula: C₈H₈N₂OS[1][2][3][4]
- Molecular Weight: 180.23 g/mol [1][3][4]
- IUPAC Name: 5-methoxy-1,3-dihydrobenzimidazole-2-thione[4]
- SMILES: COC1=CC2=C(C=C1)NC(=S)N2[1][4]
- InChI Key: KOFBRZWVWJCLGM-UHFFFAOYSA-N[2][4]
- Synonyms: 5-Methoxy-2-benzimidazolethiol, 5-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, Omeprazole Impurity A[2][3][4][6]

This guide provides a comprehensive overview of **5-Methoxy-2-mercaptobenzimidazole**, a heterocyclic building block and a key intermediate in the synthesis of pharmaceuticals like the proton-pump inhibitor Omeprazole.[6][7] The compound is also a subject of research for its own

biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties.

[\[8\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Data

Physicochemical Properties

Property	Value	Source(s)
Melting Point	255-263 °C	[1] [6]
Boiling Point	309.4 °C (Predicted)	[1] [6]
Flash Point	140.9 °C	[1]
pKa	10.13 ± 0.30 (Predicted)	[6]
LogP	1.52 - 2.399	[2] [6]
Water Solubility	Insoluble	[6]
Appearance	Off-white to light yellowish-brown powder	[6] [7] [11]

Spectroscopic Data

While specific peak values are proprietary or require database access, the characteristic spectroscopic data are summarized below.

Technique	Description
^1H NMR	The spectrum would show signals corresponding to the aromatic protons on the benzimidazole ring and a distinct singlet for the methoxy ($-\text{OCH}_3$) group protons.
^{13}C NMR	The spectrum would display characteristic peaks for the carbon atoms in the benzimidazole core, the methoxy carbon, and the thione ($\text{C}=\text{S}$) carbon.
FTIR (ATR)	The infrared spectrum exhibits characteristic absorption bands for N-H stretching, C-H aromatic stretching, $\text{C}=\text{S}$ stretching, and C-O stretching of the methoxy group. [4] [12]
Mass Spec.	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ($m/z \approx 180.04$).

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-mercaptobenzimidazole

This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide.
[\[13\]](#)

Materials:

- 4-methoxy-o-phenylenediamine
- Carbon disulfide (CS_2)
- Potassium hydroxide (KOH)
- Ethanol

- Water
- Dichloromethane (CH_2Cl_2)

Procedure:

- A solution of potassium hydroxide (3.8 g, 0.067 M) in ethanol (20 mL) and water (7 mL) is prepared.
- To this solution, add 2.5 mL of carbon disulfide (3.09 g, 0.04 M). The mixture is stirred for 30 minutes at ambient temperature.
- The reaction mixture is cooled to 0°C , and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 M) is added slowly.
- The mixture is then heated to reflux and stirred for 4 hours.
- After reflux, the reaction is allowed to stir at ambient temperature overnight.
- The solvent is evaporated in vacuo, and the residue is diluted with dichloromethane.
- Addition of water causes a precipitate to form. This precipitate is suspended in dichloromethane and acidified to a pH of 4.
- The resulting purple crystalline solid is collected by filtration to yield **5-methoxy-2-mercaptobenzimidazole** (yield: 3.4 g, 63%).[\[13\]](#)

Protocol 2: Structural Elucidation via Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[\[12\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methoxy-2-mercaptobenzimidazole** in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d_6 .
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum to identify all unique carbon environments.

B. Fourier-Transform Infrared (FTIR) Spectroscopy^[12]

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=S, C-O) present in the molecule.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for analyzing **5-Methoxy-2-mercaptobenzimidazole** by reverse-phase (RP) HPLC.^[2]

Materials:

- Column: Newcrom R1 or equivalent C18 column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.
- Instrumentation: A standard HPLC system with a UV detector.

Procedure:

- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

- Prepare a standard solution of **5-Methoxy-2-mercaptobenzimidazole** in a suitable solvent (e.g., methanol or the mobile phase).
 - Inject the sample onto the column.
 - Run the analysis under isocratic or gradient conditions, monitoring the elution at a suitable UV wavelength.
 - The method is scalable and can be adapted for preparative separation to isolate impurities.
- [\[2\]](#)

Visualizations

Molecular Structure and Analysis Workflow

The following diagrams illustrate the molecule's structure and a typical workflow for its structural confirmation.

Caption: Molecular structure of **5-Methoxy-2-mercaptobenzimidazole**.

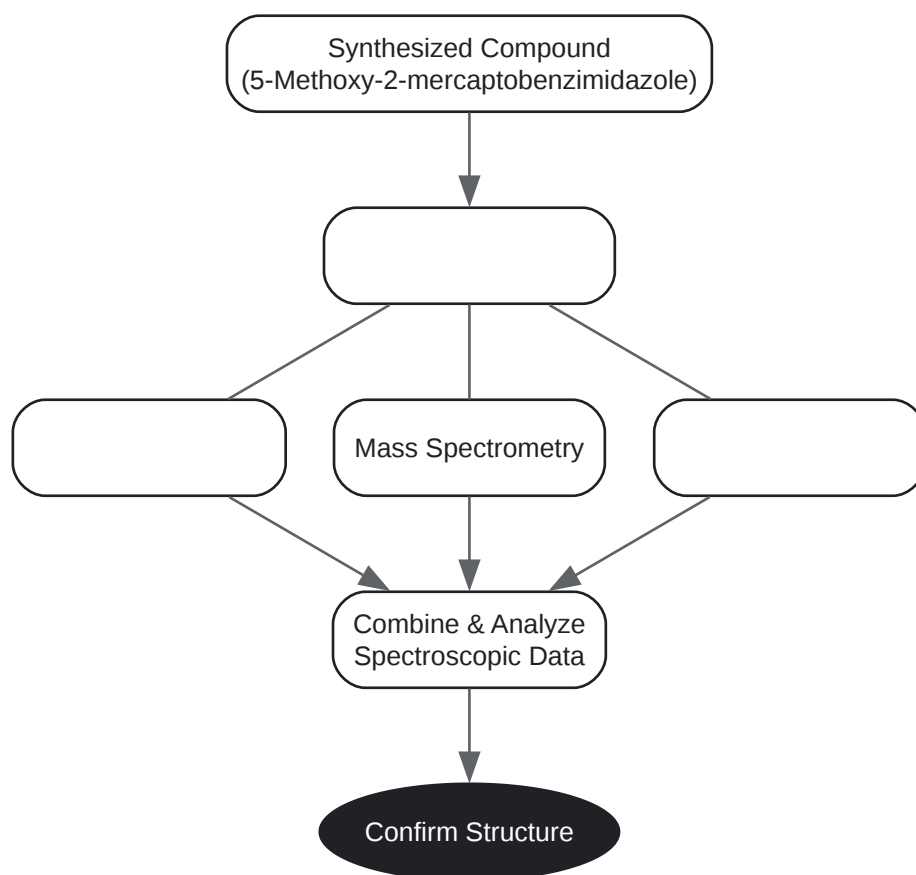


Figure 2: Workflow for Structure Elucidation

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Caption: Workflow for the structure elucidation of the target compound.[12]

Application-Related Workflow

This compound's deuterated analog is often used as an internal standard in metabolic studies.
[14]

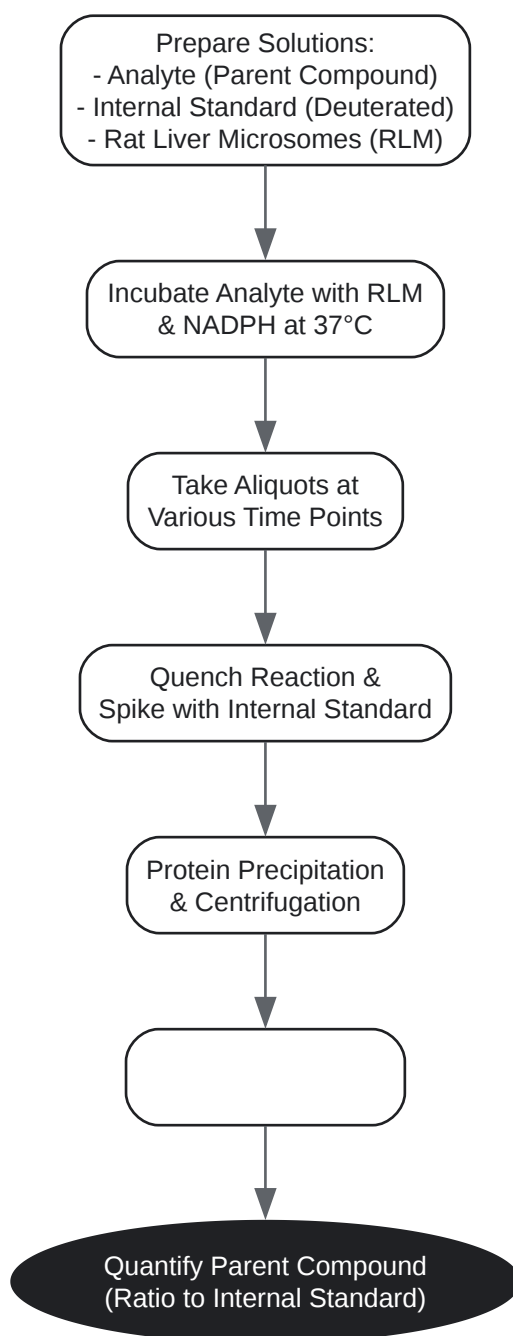


Figure 3: Metabolic Stability Assay Workflow

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Caption: Workflow for quantifying metabolic stability using a deuterated internal standard.[14]

Synthetic Pathway Application

5-Methoxy-2-mercaptobenzimidazole is a versatile intermediate for synthesizing more complex molecules, such as derivatives with potential anti-cancer activity, through reactions like S-alkylation.[8][15]

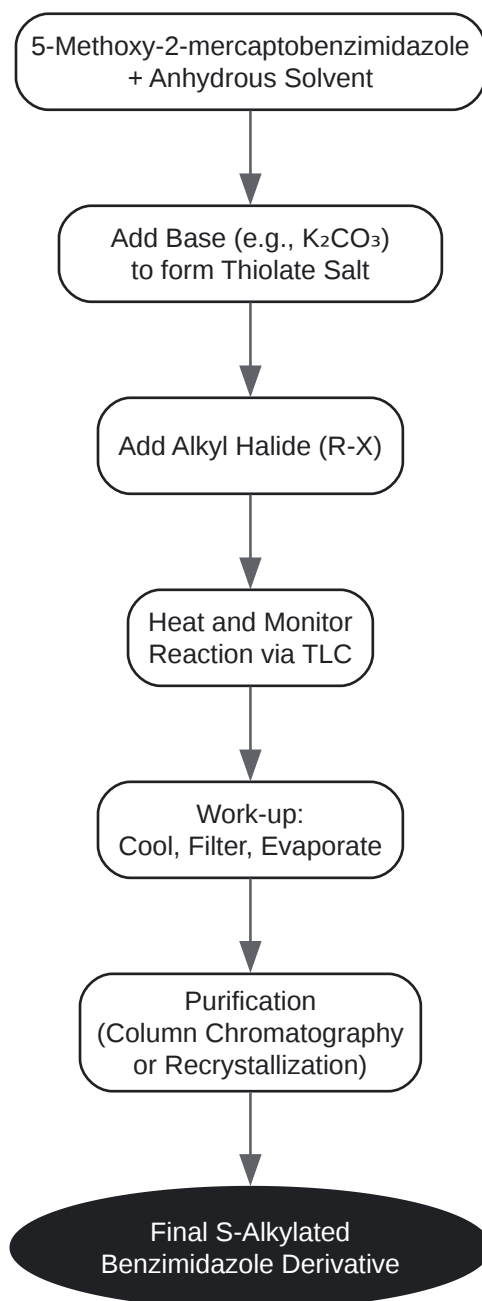


Figure 4: Generalized S-Alkylation Synthesis

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Caption: A generalized workflow for the S-alkylation of **5-Methoxy-2-mercaptobenzimidazole**.
[15]

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